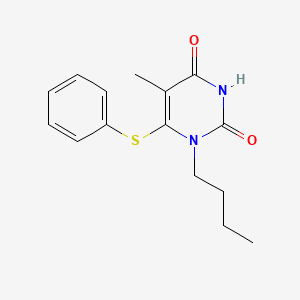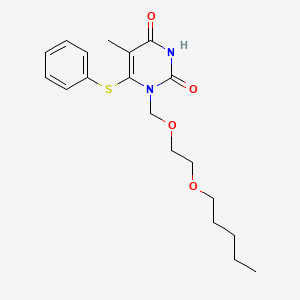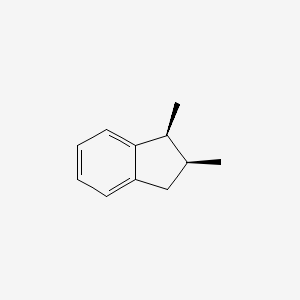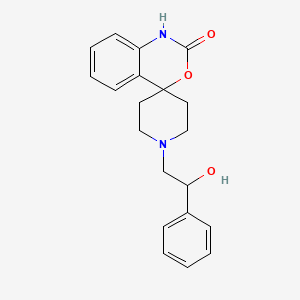
1'-(2-Hydroxy-2-phenylethyl)spiro(4H-3,1-benzoxazine-4,4'-piperidin)-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-(2-Hydroxy-2-phenylethyl)spiro(4H-3,1-benzoxazine-4,4’-piperidin)-2(1H)-one is a complex organic compound that features a spiro linkage between a benzoxazine and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2-Hydroxy-2-phenylethyl)spiro(4H-3,1-benzoxazine-4,4’-piperidin)-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzoxazine Ring: This can be achieved through the reaction of an appropriate phenol derivative with formaldehyde and an amine.
Spiro Linkage Formation: The spiro linkage can be introduced by reacting the benzoxazine intermediate with a piperidine derivative under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1’-(2-Hydroxy-2-phenylethyl)spiro(4H-3,1-benzoxazine-4,4’-piperidin)-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: LiAlH4, NaBH4 (Sodium borohydride).
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions on the aromatic ring would introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigation as a potential therapeutic agent.
Industry: Use in the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 1’-(2-Hydroxy-2-phenylethyl)spiro(4H-3,1-benzoxazine-4,4’-piperidin)-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spirooxazines: Compounds with a spiro linkage between an oxazine and another ring system.
Piperidine Derivatives: Compounds containing the piperidine ring, often used in pharmaceuticals.
Uniqueness
1’-(2-Hydroxy-2-phenylethyl)spiro(4H-3,1-benzoxazine-4,4’-piperidin)-2(1H)-one is unique due to its specific spiro linkage and the combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
84060-24-2 |
|---|---|
Formule moléculaire |
C20H22N2O3 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
1'-(2-hydroxy-2-phenylethyl)spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one |
InChI |
InChI=1S/C20H22N2O3/c23-18(15-6-2-1-3-7-15)14-22-12-10-20(11-13-22)16-8-4-5-9-17(16)21-19(24)25-20/h1-9,18,23H,10-14H2,(H,21,24) |
Clé InChI |
XFMHSPLNKLUOIO-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC12C3=CC=CC=C3NC(=O)O2)CC(C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


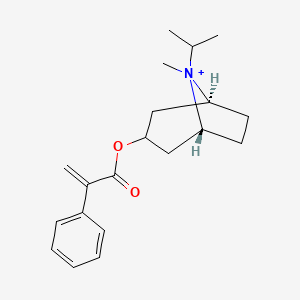
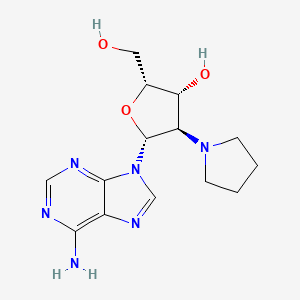
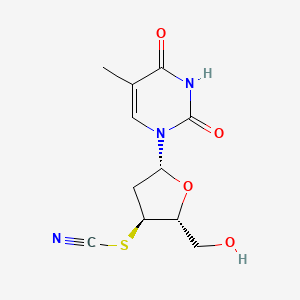
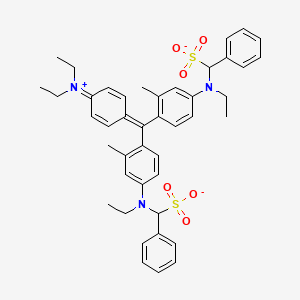
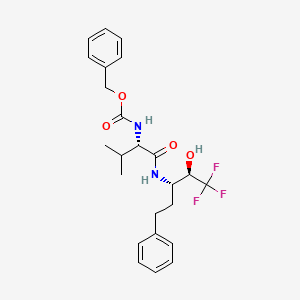
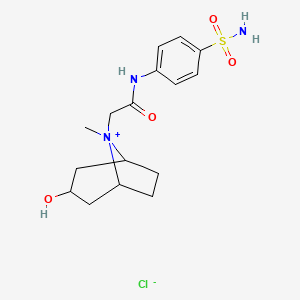
![[5-(3,5-Dichlorophenyl)sulfonyl-4-isopropyl-1-(4-pyridylmethyl)imidazol-2-yl]methyl carbamate](/img/structure/B12785091.png)
